6,12-Dihydroindeno[1,2-b]fluorene
Overview
Description
6,12-Dihydroindeno[1,2-b]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C20H14. It is known for its unique structural properties, which make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is used in the fabrication of organic electronic devices such as organic light emitting diodes (oleds) and organic field effect transistors (ofets) . Therefore, it can be inferred that its targets could be the electronic structures within these devices.
Mode of Action
The mode of action of 6,12-Dihydroindeno[1,2-b]fluorene involves its interaction with the electronic structures of the devices it’s used in . It’s known to undergo cyclo-dimerization, cyclo-trimerization, and higher oligomerizations at room temperature . These processes could influence the electronic properties of the devices, leading to changes in their performance.
Biochemical Pathways
As a synthetic compound used primarily in electronic devices, this compound doesn’t participate in biological pathways . Its role is more related to physical and chemical processes in the context of materials science and electronics.
Result of Action
The result of the action of this compound is the enhancement of the performance of the electronic devices it’s used in . Its unique structure and properties contribute to the efficiency of OLEDs and OFETs .
Preparation Methods
The synthesis of 6,12-Dihydroindeno[1,2-b]fluorene typically involves organic chemical reactions such as cyclization and hydrogenation. One common method includes the base-promoted alkylation of methylene carbons followed by cyclization . Industrial production methods may involve more complex procedures to ensure high purity and yield .
Chemical Reactions Analysis
6,12-Dihydroindeno[1,2-b]fluorene undergoes various chemical reactions, including:
Scientific Research Applications
6,12-Dihydroindeno[1,2-b]fluorene has a wide range of applications in scientific research:
Comparison with Similar Compounds
6,12-Dihydroindeno[1,2-b]fluorene is compared with other polycyclic aromatic hydrocarbons such as:
Indeno[1,2-b]fluorene: Similar in structure but differs in the degree of hydrogenation.
Indeno[2,1-b]fluorene: Another regioisomer with distinct electronic properties.
Indeno[2,1-a]fluorene: Known for its unique reactivity and applications in organic electronics.
These comparisons highlight the uniqueness of this compound in terms of its structural and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6,12-dihydroindeno[1,2-b]fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-7-17-13(5-1)9-15-11-20-16(12-19(15)17)10-14-6-2-4-8-18(14)20/h1-8,11-12H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPWJMJLXOORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486-52-2 | |
Record name | 486-52-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What makes 6,12-Dihydroindeno[1,2-b]fluorene a promising material for organic electronics?
A1: this compound belongs to a class of compounds called bridged oligophenylenes, which are known for their semiconducting properties. This particular molecule, with its unique structure and electronic configuration, exhibits interesting optical and electronic characteristics suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. []
Q2: How does the structure of this compound affect its electronic properties?
A2: The core structure of this compound is based on a p-terphenyl core with an anti-geometry. [] This arrangement, along with the possibility of substitutions at various positions, allows for fine-tuning of the molecule's electronic properties, such as its band gap and energy levels. Researchers have explored different structural modifications to optimize its performance in electronic devices. [] One example is the synthesis of dispirofluorene-indenofluorene isomers, demonstrating how positional isomerism can drastically impact the electronic characteristics. []
Q3: Can this compound form polymers, and what are their potential applications?
A3: Yes, this compound can be polymerized. One method involves using a low-valent transition metal catalyst to create poly(indenofluorene) (PIF). [] PIF is a low band gap polymer, meaning it requires less energy to excite electrons from the valence band to the conduction band. [] This property is desirable for applications in organic solar cells and other optoelectronic devices. []
Q4: Are there other interesting applications of this compound derivatives beyond electronics?
A4: Yes, researchers have explored the use of this compound derivatives for building predictable, ordered hydrogen-bonded networks. [] By attaching specific functional groups, like 2,4-diamino-1,3,5-triazinyl groups, the molecules can self-assemble into robust frameworks with potential applications in areas like gas storage and separation. []
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